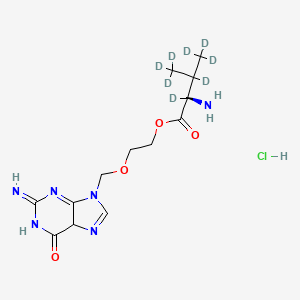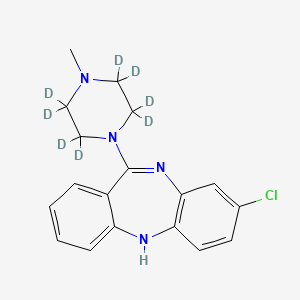
Niclosamide-13C6 hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niclosamide-13C6 hydrate is a labeled form of niclosamide, a well-known anthelmintic drug. The compound is characterized by the incorporation of six carbon-13 isotopes, which makes it particularly useful in various scientific research applications, such as tracing and metabolic studies. Niclosamide itself is included in the World Health Organization’s list of essential medicines due to its efficacy in treating tapeworm infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Niclosamide-13C6 hydrate typically involves the incorporation of carbon-13 isotopes into the niclosamide molecule. This process can be achieved through various synthetic chemical methods, often involving the use of labeled precursors. The reaction conditions must be carefully controlled to ensure the incorporation of the isotopes and the formation of the hydrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopically labeled compounds and ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Niclosamide-13C6 hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Niclosamide-13C6 hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the distribution and pathways of niclosamide in biological systems.
Biology: Employed in studies to investigate the biological activity and interactions of niclosamide at the molecular level.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of niclosamide.
Mécanisme D'action
Niclosamide-13C6 hydrate exerts its effects by disrupting the energy metabolism of parasitic worms. It uncouples oxidative phosphorylation, leading to a decrease in adenosine triphosphate (ATP) production. This disruption ultimately results in the death of the parasite. The molecular targets include mitochondrial enzymes and pathways involved in energy production .
Comparaison Avec Des Composés Similaires
Praziquantel: Another anthelmintic drug used to treat parasitic worm infections.
Albendazole: A broad-spectrum anthelmintic used to treat various parasitic infections.
Mebendazole: Used to treat infections caused by worms such as pinworms, roundworms, and hookworms.
Uniqueness of Niclosamide-13C6 Hydrate: this compound is unique due to its isotopic labeling, which allows for detailed tracing and metabolic studies. This feature makes it particularly valuable in scientific research, providing insights that are not possible with non-labeled compounds .
Propriétés
Numéro CAS |
1325808-64-7 |
|---|---|
Formule moléculaire |
13C6C7H8Cl2N2O4·xH2O |
Poids moléculaire |
333.071 (anhydrous) |
Pureté |
95% by HPLC; 98% atom 13C |
Numéros CAS associés |
50-65-7 (Niclosamide); 1325808-64-7 (anhydrous) |
Synonymes |
5-Chloro-N-(2-chloro-4-nitrophenyl-13C6)-2-6 hydroxybenzamide hydrate |
Étiquette |
Niclosamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













